molecular formula C8H9ClN2O2 B13631253 ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine

Cat. No.: B13631253
M. Wt: 200.62 g/mol
InChI Key: ZUYDFOHXYUEREB-UHFFFAOYSA-N
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Description

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol This compound features a benzodioxole ring substituted with a chloromethyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides, while nucleophilic substitution of the chloromethyl group can yield various substituted derivatives .

Scientific Research Applications

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is unique due to its specific structure, which combines a benzodioxole ring with a chloromethyl group and a hydrazine moiety. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(7-chloro-1,3-benzodioxol-5-yl)methylhydrazine

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-10)2-7-8(6)13-4-12-7/h1-2,11H,3-4,10H2

InChI Key

ZUYDFOHXYUEREB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CNN)Cl

Origin of Product

United States

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